Benzenamine, 4-(diethylphosphinyl)-N-ethyl-
Description
Benzenamine, 4-(diethylphosphinyl)-N-ethyl- (IUPAC name) is a substituted aromatic amine characterized by a diethylphosphinyl group (-PO(OEt)₂) at the para position of the benzene ring and an ethyl group attached to the nitrogen atom. This compound belongs to a broader class of benzenamine derivatives, which are pivotal in organic synthesis, materials science, and industrial applications due to their tunable electronic and steric properties. The diethylphosphinyl moiety introduces unique electronic effects, including electron-withdrawing characteristics, which influence reactivity, solubility, and coordination behavior.
Properties
CAS No. |
87981-13-3 |
|---|---|
Molecular Formula |
C12H20NOP |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
4-diethylphosphoryl-N-ethylaniline |
InChI |
InChI=1S/C12H20NOP/c1-4-13-11-7-9-12(10-8-11)15(14,5-2)6-3/h7-10,13H,4-6H2,1-3H3 |
InChI Key |
PVNVZLXAQHKQGI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=C(C=C1)P(=O)(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(4-(ethylamino)phenyl)phosphine oxide typically involves the alkylation of diethoxymethyl phenylphosphine oxide with an appropriate alkyl halide, followed by deprotection and further functionalization steps . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl(4-(ethylamino)phenyl)phosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield phosphines.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Diethyl(4-(ethylamino)phenyl)phosphine oxide has several scientific research applications:
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism by which diethyl(4-(ethylamino)phenyl)phosphine oxide exerts its effects involves its ability to coordinate with metal ions and participate in redox reactions. The phosphine oxide group can act as a ligand, forming stable complexes with transition metals, which can then catalyze various organic transformations. The ethylamino group can also interact with biological targets, influencing enzyme activity and protein function .
Comparison with Similar Compounds
Substituent Effects on Basicity and Reactivity
- Electron-Withdrawing Groups (EWGs): 4-Nitro-N-phenylbenzenamine (CAS 836-30-6): The nitro group (-NO₂) strongly withdraws electrons via resonance, significantly reducing the amine's basicity (pKa ~1-2) and enhancing electrophilic substitution reactivity at meta positions . 4-(Diethylphosphinyl)-N-ethyl-benzenamine: The diethylphosphinyl group (-PO(OEt)₂) is moderately electron-withdrawing via inductive effects, leading to a higher basicity compared to nitro derivatives but lower than methoxy-substituted analogues.
- Electron-Donating Groups (EDGs): 4-Methoxy-N-(4-nitrobenzylidene)aniline (CAS 5455-87-8): The methoxy group (-OCH₃) donates electrons through resonance, increasing basicity (pKa ~4-5) and directing electrophilic substitution to para/ortho positions . N,N-Dimethyl-4-[(4-methoxyphenyl)methylamino]aniline: Alkylamino groups (e.g., -NMe₂) enhance basicity further (pKa ~5-6) and improve solubility in polar solvents .
Thermal and Chemical Stability
- Thermal Stability: PBPOPB: Stable up to 300°C, suitable for high-temperature device fabrication . 4-Methoxy-N-(phenylmethylene)aniline (CAS 783-08-4): Decomposes near 677 K (404°C), with a calculated critical temperature (Tc) of 929 K .
Hydrolytic Stability :
Data Table: Key Properties of Benzenamine Derivatives
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